molecular formula C5H14NO6P B107732 Glycerophosphorylethanolamine CAS No. 1190-00-7

Glycerophosphorylethanolamine

Cat. No. B107732
CAS RN: 1190-00-7
M. Wt: 215.14 g/mol
InChI Key: JZNWSCPGTDBMEW-UHFFFAOYSA-N
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Description

Glycerophosphorylethanolamine (GPE) is a phosphoglyceride with a glycerol backbone linked to a phosphorylethanolamine group. It is a key intermediate in the synthesis of complex lipids and plays a crucial role in cellular membrane structure and function. The studies provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of GPE and its analogues .

Synthesis Analysis

The synthesis of GPE and its derivatives has been explored through various methods. One study describes the semi-synthesis of acetyl glycerylether phosphoethanolamine (AGEPE) from bovine erythrocytes, which involves isolation, methanolysis, and acetylation steps to yield AGEPE with high purity . Another study details the synthesis of phosphorothioate analogues of GPE, which are produced through a three-step process involving the conversion of diacyl-sn-glycerol to thiophosphoric acid dichloride, followed by treatment with ethanolamine . Additionally, enzymatic synthesis pathways have been identified, such as the conversion of 1-alkyl-2-acyl-sn-glycerols to GPE by ethanolaminephosphotransferase in rat brain microsomes .

Molecular Structure Analysis

The molecular structure of GPE and its analogues has been characterized using various analytical techniques. The crystal structure of a lysophosphatidylethanolamine, a related compound, reveals a bilayer arrangement with the phosphorylethanolamine groups oriented parallel to the layer surface . The molecular packing is influenced by the interaction and space requirement of the phosphorylethanolamine group, which is significant for the phase behavior of these lipids .

Chemical Reactions Analysis

The chemical reactivity of GPE derivatives has been studied in the context of their biological activity. For instance, various GPE derivatives with different polar head groups have been shown to induce platelet activation to varying degrees, suggesting that the nature of the polar head group is critical for biological activity . The enzymatic conversion of alkylacyl-GPE to ethanolamine plasmalogens by rat brain microsomes has also been demonstrated, highlighting the role of GPE in lipid metabolism .

Physical and Chemical Properties Analysis

The physical and chemical properties of GPE and its derivatives are closely related to their structure and synthesis. The studies have shown that the polar head group of GPE derivatives significantly affects their ability to induce platelet aggregation and serotonin secretion, indicating that these properties are sensitive to molecular variations . The enzymatic synthesis of GPE in rat brain microsomes suggests that the enzyme involved lacks specificity for the lipid substrate's 1-position group, which could influence the physical properties of the synthesized lipids . Furthermore, the crystal structure analysis provides insights into the molecular packing and interaction of the lipid molecules, which are essential for understanding the physical behavior of these compounds in biological membranes .

Scientific Research Applications

Phosphatidylethanolamine Metabolism in Health and Disease

Phosphatidylethanolamine (PE), closely related to glycerophosphorylethanolamine, is vital in eukaryotic cells. It serves as a precursor for other phospholipids and influences membrane topology, cell fusion, and mitochondrial function. Its metabolism has been linked to diseases like Alzheimer's, Parkinson's, and nonalcoholic liver disease (Calzada, Onguka, & Claypool, 2016).

Environmental Influence on Glycerophosphorylethanolamine in Plants

Glycerophosphorylethanolamine levels in rice shoots are modulated by oxygen levels in the environment. This finding suggests its potential role in phospholipid metabolism and membrane functionality, particularly under varying environmental conditions (Menegus & Fronza, 1985).

Drug Delivery and Glycerophosphorylethanolamine Analogs

Research shows the synthesis of methotrexate derivatives of dimyristoylphosphatidylethanolamine, including glycerophosphorylethanolamine analogs. These compounds are studied for their potential in improving the biochemical and pharmacological properties of liposomes for drug delivery (Hashimoto, Loader, & Kinsky, 1985).

Neurological and Behavioral Impacts

α-Glycerylphosphorylethanolamine has shown effects on improving memory-related behavioral performance and enhancing receptor-mediated neuronal signal transduction. This research indicates its potential utility in learning and memory processes (Florio et al., 1999).

Industrial and Ecotoxicological Impacts

Studies on diethanolamine, an alkanolamine similar to glycerophosphorylethanolamine, reveal molecular effects on marine organisms like Calanus finmarchicus. These findings are crucial for understanding the ecotoxicological impacts of such compounds in the marine environment (Hansen et al., 2010).

Role in Lipid Oxidation

Glycerophosphorylethanolamine influences the decomposition of linoleic acid, indicating its role in lipid oxidation processes. This study highlights the compound's potential impact on the rate of volatile production in different treatments (Dawson, Sheldon, Larick, & Turner, 1991).

Safety And Hazards

The safety data sheet for L-alpha-Glycerophosphorylethanolamine indicates that it is not classified under physical hazards, health hazards, environmental hazards, or OSHA defined hazards . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

properties

IUPAC Name

2-aminoethyl 2,3-dihydroxypropyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO6P/c6-1-2-11-13(9,10)12-4-5(8)3-7/h5,7-8H,1-4,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNWSCPGTDBMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(O)OCC(CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862586
Record name 2-Aminoethyl 2,3-dihydroxypropyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerylphosphorylethanolamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000114
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glycerophosphorylethanolamine

CAS RN

1190-00-7
Record name Glycerophosphoethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycerophosphoethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminoethyl 2,3-dihydroxypropyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-GLYCEROPHOSPHORYLETHANOLAMINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240I539PWQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycerylphosphorylethanolamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000114
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
962
Citations
C Nelson, B Moffat, N Jacobsen, WJ Henzel… - Experimental cell …, 1996 - Elsevier
Extracts from weanling pig liver were found to act synergistically with growth factors such as hepatocyte growth factor and transforming growth factor-α to stimulate hepatocyte growth in …
Number of citations: 17 www.sciencedirect.com
M Matsumoto, M Miwa - Biochimica et Biophysica Acta (BBA)-Lipids and …, 1973 - Elsevier
… glycerophosphorylethanolamine was compared with that of I-alkyl glycerophosphorylethanolamine… r-alkyl-2-acyl glycerophosphorylethanolamine from mild alkaline …
Number of citations: 44 www.sciencedirect.com
PL Dawson, BW Sheldon, DK Larick… - Journal of agricultural …, 1991 - ACS Publications
The effect of adding glycerophosphorylcholine (GPC) and glycerophosphorylethanolamine (GPE) on the decomposition of linoleic (18: 2) acid was evaluated at 70 C bymonitoring the …
Number of citations: 15 pubs.acs.org
GY Sun, TM Yau - Journal of neurochemistry, 1976 - Wiley Online Library
Age‐related changes in acyl group composition of diacyl‐glycerophosphorylethanolamine (GPE), alkenylacyl‐GPE and diacyl‐glycerophosphorylcholine (GPC) were examined in …
Number of citations: 28 onlinelibrary.wiley.com
R Roberti, L Binaglia, E Francescangeli, G Goracci… - Lipids, 1975 - Springer
… acyl-sn-glycerophosphorylethanolamine of neuronal and glial … -alkyl-2-acyl-sn-glycerophosphorylethanolamine in both cell … alkyl-2-acyl-sn-glycerophosphorylethanolamine synthesizing …
Number of citations: 28 link.springer.com
JH Duncan, WJ Lennarz, CC Fenselau - Biochemistry, 1971 - ACS Publications
Txhe technique of mass spectrometry for proof and eluci-dation of organic structures is a well established and widely employed method of analysis. With the more recent development of …
Number of citations: 73 pubs.acs.org
A Radominska-Pyrek, J Strosznajder… - Journal of Lipid …, 1977 - ASBMB
The formation of product by ethanolamine phosphotransferases (EC 2.7.8.1) and cholinephosphotransferases (EC 2.7.8.2) in microsomal fractions from brains and livers of mature …
Number of citations: 53 www.jlr.org
M Alberghina, M Viola, F Moro… - Journal of …, 1985 - Wiley Online Library
The existence of a mechanism by which the ester‐ and ether‐linked aliphatic chains of the major phospholipids are retailored during their axonal transport and sorted to specific …
Number of citations: 14 onlinelibrary.wiley.com
M Brunetti, L Terracina, A Gaiti - Neurochemical research, 1995 - Springer
It is usually accepted that GPEtn is only an intermediate in glycerophospholipid degradation. However, some years ago JP Infante published a review-hypothesis concerning the …
Number of citations: 2 link.springer.com
DF Matheson, R Oei, BI Roots - Neurochemical Research, 1980 - Springer
The glycerophospholipid (GPL) content and acyl group compositions of isolated brain endothelial fractions have been determined in the developing rat. During development there is a …
Number of citations: 15 link.springer.com

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